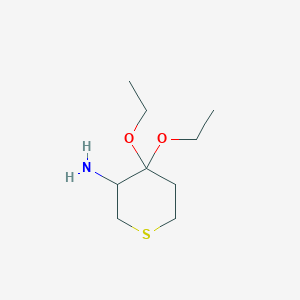
4,4-Diethoxythian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxythian-3-amine is an organic compound characterized by the presence of a thian-3-amine core with two ethoxy groups attached at the 4,4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxythian-3-amine can be achieved through several methods. One common approach involves the reaction of thian-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxythian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thian-3-amine derivatives.
Scientific Research Applications
4,4-Diethoxythian-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Diethoxythian-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through pathways involving the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxythian-3-amine: Similar structure but with methoxy groups instead of ethoxy groups.
4,4-Diethoxythian-3-ol: Contains a hydroxyl group instead of an amine group.
4,4-Diethoxythian-3-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4,4-Diethoxythian-3-amine is unique due to its specific combination of ethoxy groups and an amine group on the thian-3-amine core
Properties
CAS No. |
917566-96-2 |
|---|---|
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4,4-diethoxythian-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-11-9(12-4-2)5-6-13-7-8(9)10/h8H,3-7,10H2,1-2H3 |
InChI Key |
BTSLNQQQRFOUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCSCC1N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















